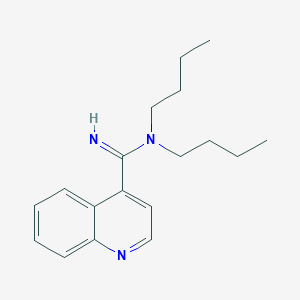![molecular formula C54H110N4O2 B14007059 N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide CAS No. 79692-29-8](/img/structure/B14007059.png)
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- is a complex organic compound with the molecular formula C36H72N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- typically involves the reaction of hexadecanamide with 1,4-butanediyl bis(diethylamino) butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps like purification through recrystallization or chromatography to ensure the compound’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Applications De Recherche Scientifique
Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cell signaling and as a bioactive molecule.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- involves its interaction with specific molecular targets and pathways. It may act on cell membrane receptors or enzymes, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanamide: A primary fatty acid amide with similar structural features but lacking the butanediylbis and diethylamino groups.
Palmitamide: Another fatty acid amide with a simpler structure.
N,N’-1,4-Butanediyldihexadecanamide: A compound with a similar backbone but different substituents.
Uniqueness
Hexadecanamide, N,N-1,4-butanediylbis[N-[4-(diethylamino)-1-methylbutyl]- is unique due to its complex structure, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
79692-29-8 |
|---|---|
Formule moléculaire |
C54H110N4O2 |
Poids moléculaire |
847.5 g/mol |
Nom IUPAC |
N-[5-(diethylamino)pentan-2-yl]-N-[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]butyl]hexadecanamide |
InChI |
InChI=1S/C54H110N4O2/c1-9-15-17-19-21-23-25-27-29-31-33-35-37-45-53(59)57(51(7)43-41-47-55(11-3)12-4)49-39-40-50-58(52(8)44-42-48-56(13-5)14-6)54(60)46-38-36-34-32-30-28-26-24-22-20-18-16-10-2/h51-52H,9-50H2,1-8H3 |
Clé InChI |
WSGDAVWDRROZKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N(CCCCN(C(C)CCCN(CC)CC)C(=O)CCCCCCCCCCCCCCC)C(C)CCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


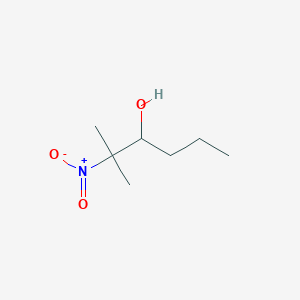
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
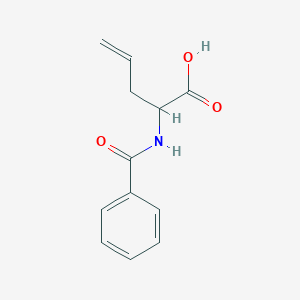
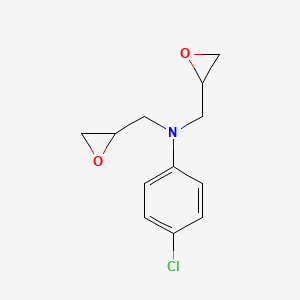
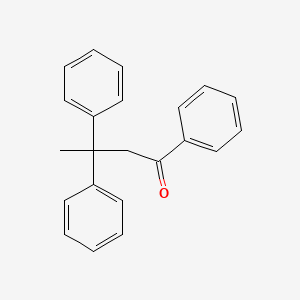
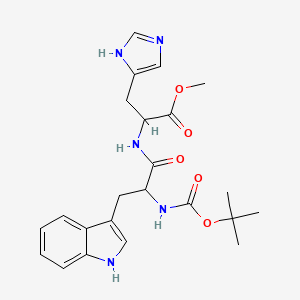
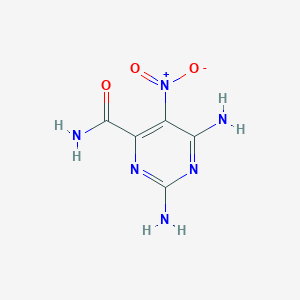
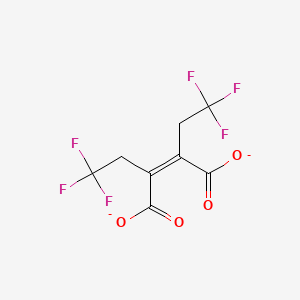
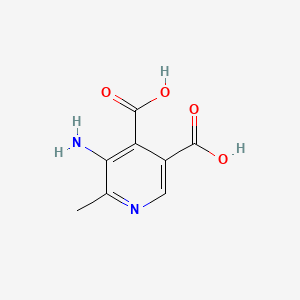
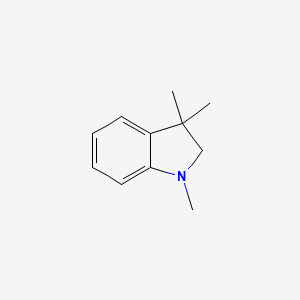
![N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14007007.png)
![Methyl 2-(triethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B14007016.png)
![2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14007020.png)
